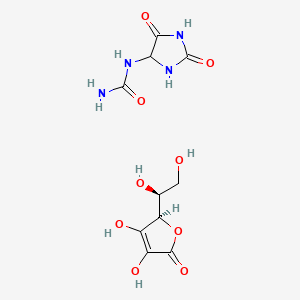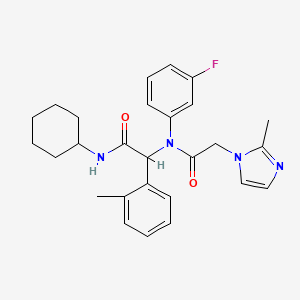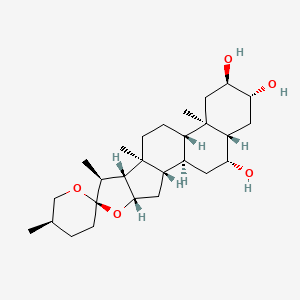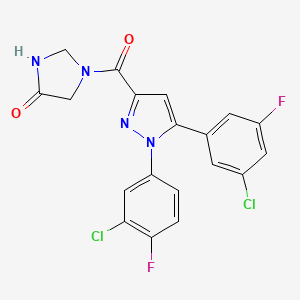
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate is a compound that combines the properties of allantoin and ascorbic acid (vitamin C). This versatile ingredient is recognized for its antioxidant, skin conditioning, skin protecting, and soothing functions in the cosmetic industry . This compound harnesses the antioxidant capabilities of vitamin C while leveraging the calming and keratolytic effects of allantoin, contributing to the enhancement of skin texture and appearance .
Métodos De Preparación
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate is typically synthesized in laboratory settings through the chemical combination of allantoin and ascorbic acid . The preparation involves the reaction of allantoin with ascorbic acid under controlled conditions to form the desired compound. Industrial production methods often employ continuous flow chemistry techniques to ensure high purity and productivity . The use of environmentally friendly additives, such as glyoxylic acid, as catalysts is emphasized to develop more sustainable synthetic processes .
Análisis De Reacciones Químicas
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Employs nucleophilic reagents for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of allantoin ascorbate can lead to the formation of dehydroascorbic acid and other oxidized derivatives .
Aplicaciones Científicas De Investigación
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in cellular antioxidant defense mechanisms.
Medicine: Investigated for its potential in wound healing and skin protection.
Industry: Utilized in cosmetic formulations for its skin conditioning and protecting properties.
Mecanismo De Acción
The mechanism of action of allantoin ascorbate involves its antioxidant properties, which help neutralize free radicals and protect skin cells from oxidative damage . The compound stimulates skin cell growth and rejuvenation, aiding in wound healing and tissue repair . (2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate also maintains the skin’s moisture barrier, promoting a smoother, more supple complexion .
Comparación Con Compuestos Similares
(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate is unique due to its dual action of combining the antioxidant capabilities of vitamin C with the calming effects of allantoin. Similar compounds include:
Allantoin biotin: Combines allantoin with biotin (vitamin B7) for enhanced skin conditioning.
Allantoin galacturonic acid: Utilizes galacturonic acid for its skin conditioning properties.
Allantoin glycyrrhetinic acid: Incorporates glycyrrhetinic acid for its anti-inflammatory effects.
Allantoin panthenol: Combines allantoin with panthenol (provitamin B5) for improved skin hydration.
Each of these compounds offers unique benefits, but allantoin ascorbate stands out for its potent antioxidant and soothing properties, making it particularly beneficial for sensitive or stressed skin .
Propiedades
Número CAS |
57448-83-6 |
|---|---|
Fórmula molecular |
C10H14N4O9 |
Peso molecular |
334.241 |
Nombre IUPAC |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C6H8O6.C4H6N4O3/c7-1-2(8)5-3(9)4(10)6(11)12-5;5-3(10)6-1-2(9)8-4(11)7-1/h2,5,7-10H,1H2;1H,(H3,5,6,10)(H2,7,8,9,11)/t2-,5+;/m0./s1 |
Clave InChI |
BMZVXYKKNCVBBF-RXSVEWSESA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Allantoin ascorbate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)







![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
![13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride](/img/structure/B605257.png)
